

An In-Depth Technical Guide to 1,2-Benzenedimethanol: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: 1,2-Benzenedimethanol

Cat. No.: B1213519

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,2-Benzenedimethanol** (also known as o-Xylene- α,α' -diol or Phthalyl alcohol). It includes key quantitative data, detailed experimental protocols for its synthesis, and a summary of its chemical reactivity, tailored for professionals in research and development.

Core Physical and Chemical Properties

1,2-Benzenedimethanol is an organic compound classified as an aromatic diol.^[1] At room temperature, it typically presents as a white to pale cream crystalline solid or powder.^{[1][2][3]} This compound serves as a valuable raw material and intermediate in various fields of chemical synthesis, including the production of polymers, resins, and pharmaceuticals.^{[1][4]}

Data Summary Table

For ease of comparison and reference, the key quantitative properties of **1,2-Benzenedimethanol** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ O ₂	[4][5]
Molecular Weight	138.16 g/mol	[6]
CAS Number	612-14-6	[1][4][7]
Appearance	White to pale cream crystals or powder	[1][2]
Melting Point	61-65 °C	[3][7][8]
Boiling Point	145 °C at 3 mmHg	[3]
Water Solubility	158 g/L	[1][3]
General Solubility	Soluble in water, ether, ethanol, and benzene	[3][4]
pKa (Predicted)	13.96 ± 0.10	[1][3]
Flash Point	145 °C	[3][8]

Spectral Data

Spectral analysis is crucial for the identification and characterization of **1,2-Benzenedimethanol**.

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons.[9]
- ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments within the molecule.[5]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) groups and the benzene ring.[5]

Chemical Synthesis and Experimental Protocols

1,2-Benzenedimethanol can be synthesized through various methods, most notably via the reduction of phthalic acid derivatives or the hydrogenation of phthalic anhydride.

Experimental Protocol: Synthesis via Hydrogenation of Phthalic Anhydride

This method, adapted from patented industrial processes, provides an efficient route to **1,2-Benzenedimethanol**.[\[10\]](#)

Objective: To synthesize **1,2-Benzenedimethanol** by the catalytic hydrogenation of a phthalic anhydride solution.

Materials:

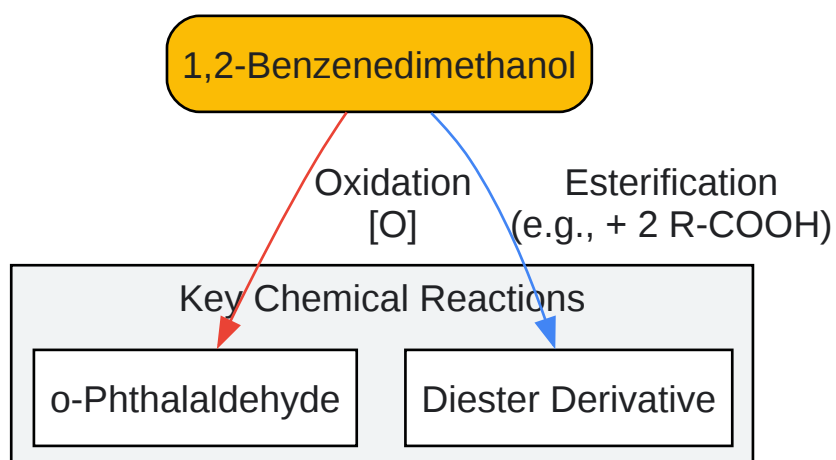
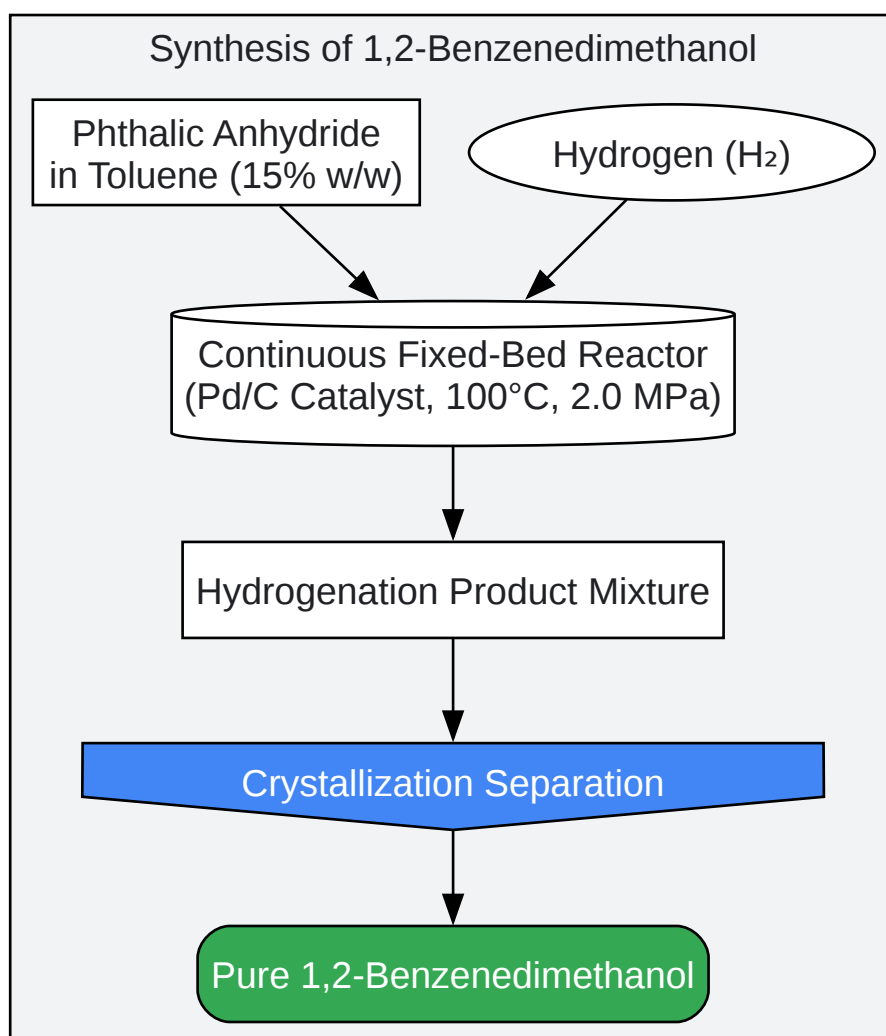
- Phthalic anhydride
- Toluene (or other suitable solvent like γ -butyrolactone)
- Hydrogen gas (H_2)
- Catalyst: Palladium on activated carbon (Pd/C) or Palladium on Alumina (Pd/Al_2O_3)
- Continuous fixed-bed reactor system

Procedure:

- Preparation of Reactant Solution: Prepare a 15% (w/w) solution of phthalic anhydride in toluene.
- Catalyst Loading: Load the continuous fixed-bed reactor with 50 mL of the chosen palladium-based catalyst.
- Reaction Execution:
 - Pump the phthalic anhydride solution into the reactor.
 - Introduce hydrogen gas concurrently.
 - Maintain the following reaction conditions:

- Reaction Temperature: 100°C
- Reaction Pressure: 2.0 MPa
- Hydrogen/Phthalic Anhydride Molar Ratio: 100
- Liquid Hourly Space Velocity (LHSV): 1.0 h⁻¹
- Reaction Monitoring: The reaction can be run continuously for extended periods (e.g., 300 hours). Monitor the output for product conversion.
- Product Isolation and Purification:
 - Collect the hydrogenation product mixture from the reactor outlet.
 - Subject the mixture to crystallization separation to isolate the **1,2-Benzenedimethanol**.
 - Analyze the final product for yield and purity (e.g., via Gas Chromatography). Expected yields can be around 70.5% with a purity of approximately 72.8%.[\[10\]](#)

Logical Workflow for Synthesis



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